Ethyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-[4-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a benzamido group, and a morpholine ring
Preparation Methods
The synthesis of ETHYL 5-[4-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Ethyl 4-(benzyloxy)benzoate: This intermediate is synthesized by reacting 4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of Benzamido Intermediate: The ethyl 4-(benzyloxy)benzoate is then reacted with benzoyl chloride to form the benzamido intermediate.
Introduction of Morpholine Ring: The final step involves the reaction of the benzamido intermediate with morpholine under appropriate conditions to yield the target compound
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
ETHYL 5-[4-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or morpholine groups are replaced by other nucleophiles under suitable conditions
Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
ETHYL 5-[4-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of ETHYL 5-[4-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The benzyloxy and benzamido groups are known to interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
ETHYL 5-[4-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds such as:
Ethyl 4-(benzyloxy)benzoate: This compound shares the benzyloxy group but lacks the benzamido and morpholine groups, resulting in different chemical properties and applications.
Ethyl 2-benzamido-5-(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound has a similar benzamido group but includes a pyrimidine ring instead of the morpholine ring, leading to distinct biological activities
Properties
Molecular Formula |
C27H28N2O5 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-yl-5-[(4-phenylmethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H28N2O5/c1-2-33-27(31)24-18-22(10-13-25(24)29-14-16-32-17-15-29)28-26(30)21-8-11-23(12-9-21)34-19-20-6-4-3-5-7-20/h3-13,18H,2,14-17,19H2,1H3,(H,28,30) |
InChI Key |
AQQDNGCBBCDZLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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